Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate
Description
Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl-linked 3-(furan-3-yl)-3-hydroxypropyl substituent. Structurally, it combines a methyl benzoate core with a furan-containing hydroxyalkylamide side chain.
Properties
IUPAC Name |
methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPTXYJCPLIELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Attachment of the hydroxypropyl group: This step involves the reaction of the furan derivative with a suitable hydroxypropylating agent under controlled conditions.
Formation of the carbamoyl group: The hydroxypropyl furan derivative is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated furans.
Reduction: Amines or alcohols.
Substitution: Substituted benzoates or carbamates.
Scientific Research Applications
Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzoate Derivatives
Key Observations:
Substituent Hydrophobicity : The target compound’s furan and hydroxypropyl groups confer moderate hydrophobicity compared to the highly lipophilic 4-isopropylbenzyl group in , which likely enhances membrane permeability but may reduce aqueous solubility.
Synthetic Complexity : Yields for similar compounds range from 45–74% , suggesting that the target compound’s synthesis may require optimization due to steric hindrance from the hydroxypropyl group.
Pharmacological Implications
While binding data for the target compound are unavailable, structural analogs in were designed for Alzheimer’s disease (AD) therapeutics, targeting multi-enzyme pathways . The furan ring in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, similar to the dihydrodioxin group in , which enhances binding to AD-related targets. Additionally, the Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding for ligand efficacy .
Metabolic and Stability Considerations
The hydroxypropyl group may increase metabolic susceptibility compared to fully aromatic substituents (e.g., dihydrodioxin in ). However, the furan ring’s electron-rich nature could participate in metabolic oxidation, necessitating further stability studies.
Biological Activity
Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is an organic compound characterized by a unique structural composition that includes a furan ring, a benzoate ester, and a hydroxypropyl carbamoyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₇N₁O₅
- Molecular Weight : 303.31 g/mol
- CAS Number : 1428351-58-9
The compound's structure facilitates interactions with biological targets, which is crucial for its activity. The furan ring can participate in π-π interactions, while the carbamoyl group can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity or receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It can alter the function of receptors, potentially affecting signal transduction pathways.
- Antimicrobial Activity : The presence of the furan moiety contributes to its antimicrobial properties by disrupting microbial cell membranes.
Biological Activity Studies
Recent studies have highlighted the diverse biological activities associated with this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrate inhibition zones comparable to standard antibiotics.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Cell viability assays show a dose-dependent reduction in cell proliferation.
Data Table: Biological Activity Overview
| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 | |
| Anticancer | HeLa (cervical cancer) | 20.0 | |
| Anticancer | MCF-7 (breast cancer) | 25.0 |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers focused on evaluating the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent. -
Cytotoxicity Assessment :
In another study assessing cytotoxic effects on cancer cell lines, this compound demonstrated selective cytotoxicity towards malignant cells while sparing normal cells, indicating its therapeutic potential with reduced side effects.
Q & A
Basic: What are the key steps in synthesizing Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential coupling reactions to form the amide bond between the furan-containing hydroxypropylamine and the methyl benzoate backbone. Critical steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., DIC) to activate the carboxylic acid group for nucleophilic attack by the amine.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts.
- Optimization : Solvent choice (e.g., DMF for polar intermediates), controlled temperature (0–25°C to prevent side reactions), and catalyst selection. Continuous flow reactors may enhance yield and purity in scaled-up syntheses .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the furan ring (δ ~7.3–7.5 ppm for aromatic protons), hydroxypropyl group (δ ~1.6–2.1 ppm for CH2, δ ~4.5 ppm for OH), and ester moiety (δ ~3.8 ppm for OCH3).
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) validate functional groups.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays) .
Advanced: How does the compound interact with biological targets, and what computational methods validate these interactions?
Answer:
The hydroxypropyl group facilitates hydrogen bonding with hydrophilic enzyme pockets, while the benzoate moiety engages hydrophobic regions via π-π stacking. Computational validation includes:
- Molecular Docking (Glide XP) : Assess binding affinity to targets like kinases or GPCRs. The XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding motifs to predict binding modes.
- Molecular Dynamics Simulations : Evaluate stability of ligand-target complexes over time. For example, furan ring flexibility may influence binding entropy .
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature, cell lines). Discrepancies may arise from variations in microbial strains or cancer cell models.
- Purity Verification : Replicate studies using HPLC-validated samples to rule out impurity-driven artifacts.
- Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibition assays to confirm target specificity if conflicting results exist (e.g., antimicrobial vs. anticancer activity) .
Advanced: How to design experiments to explore its therapeutic potential against specific diseases?
Answer:
- In Vitro Screening : Prioritize cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cells) and enzyme inhibition (e.g., HDAC or kinase targets).
- In Vivo Models : Use xenograft mice for anticancer studies or bacterial infection models (e.g., S. aureus sepsis) for antimicrobial evaluation.
- Dose-Response Analysis : Establish EC50/ED50 values and compare to existing drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .
Advanced: What are the challenges in scaling up synthesis without compromising purity, and how are they addressed?
Answer:
- Byproduct Formation : Optimize stoichiometry of coupling agents and monitor intermediates via LC-MS.
- Purification at Scale : Replace column chromatography with continuous flow crystallization or centrifugal partition chromatography.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Modify the Furan Ring : Replace with thiophene or pyrrole to alter electron density and binding affinity.
- Ester Hydrolysis : Test the free carboxylic acid derivative for improved solubility or altered target engagement.
- Hydroxypropyl Substitution : Introduce methyl or fluorine groups to enhance metabolic stability .
Advanced: What role do solvent effects play in the compound’s stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
